Avenciguat, also known by its development name BI 685509, is a small molecule drug that acts as a soluble guanylate cyclase activator. Developed by Boehringer Ingelheim, it is currently under investigation for treating conditions such as portal hypertension associated with liver cirrhosis and non-alcoholic steatohepatitis. The compound has not yet been classified into specific drug categories but is recognized for its potential therapeutic applications in renal and liver diseases .
The synthesis of Avenciguat involves several complex organic reactions, although specific detailed methodologies are not fully disclosed in available literature. The general approach to synthesizing such compounds typically includes multi-step organic synthesis techniques that may involve:
The synthesis likely employs techniques such as:
Avenciguat's molecular formula is with a molar mass of approximately . Its structural representation includes various functional groups that contribute to its biological activity.
Avenciguat primarily functions through its activation of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within cells. This mechanism can influence various signaling pathways related to vasodilation and cellular signaling.
The activation process involves:
Avenciguat's mechanism involves enhancing the activity of soluble guanylate cyclase, which is crucial in mediating nitric oxide signaling pathways. This leads to:
Clinical studies are ongoing to quantify the effects of Avenciguat on portal hypertension and related complications, with preliminary results indicating potential benefits in reducing portal pressure .
Key chemical properties include:
Avenciguat's primary application lies in the treatment of:
Ongoing clinical trials aim to establish its efficacy and safety profile, paving the way for future therapeutic use in these conditions .
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2